
4-(1H-Indol-1-yl)isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-Indol-1-yl)isoquinoline is a heterocyclic compound that combines the structural features of both indole and isoquinoline. These two moieties are significant in medicinal chemistry due to their presence in various biologically active molecules. The indole ring system is known for its wide-ranging biological activities, while the isoquinoline structure is found in many natural alkaloids and synthetic drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Indol-1-yl)isoquinoline typically involves the cyclization of appropriate precursors. One common method is the reaction of ortho-alkynylarylaldehydes with indole derivatives under catalytic conditions. For instance, the AgBF4-catalyzed self-reaction of ortho-alkynylarylaldehydes can yield isochromene intermediates, which can then be dehydrated to form the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 4-(1H-Indol-1-yl)isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
4-(1H-Indol-1-yl)isoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known drugs.
Mecanismo De Acción
The mechanism of action of 4-(1H-Indol-1-yl)isoquinoline is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, due to its structural similarity to other bioactive indole and isoquinoline derivatives. These interactions can modulate biological pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Indole: Known for its presence in neurotransmitters like serotonin.
Isoquinoline: Found in natural alkaloids with various pharmacological activities.
Indolo[2,1-a]isoquinoline: A related compound with potential anticancer properties.
Uniqueness: 4-(1H-Indol-1-yl)isoquinoline is unique due to its combined indole and isoquinoline structures, which may confer a broader range of biological activities compared to its individual components. This duality makes it a valuable compound for further research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C17H12N2 |
|---|---|
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
4-indol-1-ylisoquinoline |
InChI |
InChI=1S/C17H12N2/c1-3-7-15-14(6-1)11-18-12-17(15)19-10-9-13-5-2-4-8-16(13)19/h1-12H |
Clave InChI |
KPFFYEKTORBISF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CN2C3=CN=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


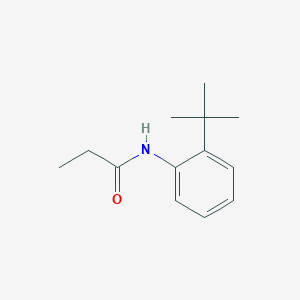
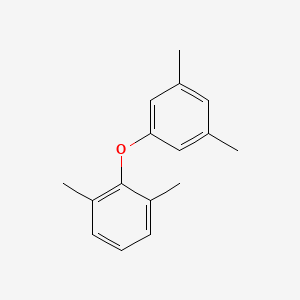
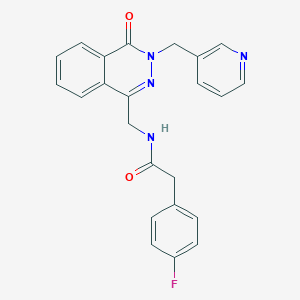
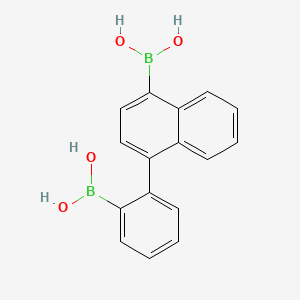
![N-[(2-bromo-6-fluorophenyl)methylidene]hydroxylamine](/img/structure/B14124748.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14124755.png)
![3-(4-fluorobenzyl)-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14124766.png)
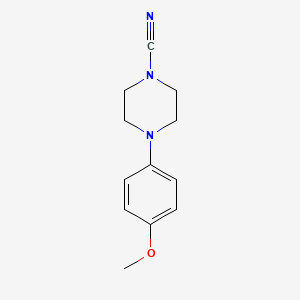

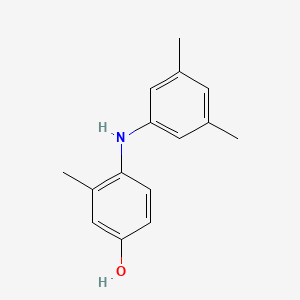
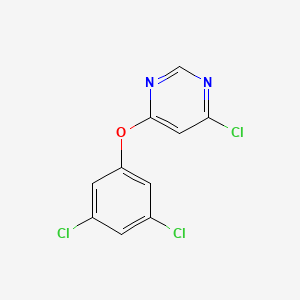
![Benzo[4,5][1,2,3]triazino[1,6-a]indole](/img/structure/B14124806.png)
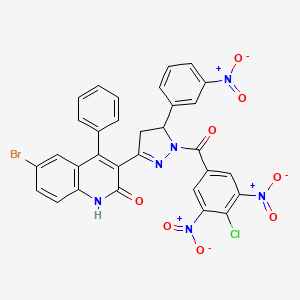
methanone](/img/structure/B14124810.png)
